5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester
Description
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester is a substituted isoxazole derivative characterized by a chloromethyl (-CH2Cl) group at position 5, a methyl group at position 3, and an ethyl ester at position 4. This compound has a molecular formula of C7H8ClNO3, a molecular weight of 189.6 g/mol, and is synthesized via methods involving esterification and halogenation steps . Isoxazole esters are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and structural versatility.
Properties
IUPAC Name |
ethyl 5-(chloromethyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)10-13-6(7)4-9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZCWZTVREQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Preparation : Ethyl ethoxymethyleneacetoacetate is synthesized by heating ethylacetoacetate with triethylorthoformate and acetic anhydride at 100–110°C. This step forms the enol ether precursor critical for cyclization.
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Cyclization : The enol ether is treated with hydroxylamine sulfate in the presence of sodium acetate at −5°C to 0°C, facilitating the formation of ethyl-5-methylisoxazole-4-carboxylate. Lower temperatures minimize byproducts such as constitutional isomers, which complicate purification.
Table 1: Cyclocondensation Parameters and Outcomes
| Parameter | Optimal Range | Yield (%) | Impurity Profile |
|---|---|---|---|
| Temperature | −5°C to 0°C | 85 | <2% isomerization |
| Hydroxylamine Equiv. | 1.1–1.3 | 80–90 | 5–7% unreacted precursor |
| Reaction Time | 2–3 hours | 85 | <3% dimerization |
Key challenges include controlling exothermic reactions during hydroxylamine addition and suppressing isomerization through rapid quenching.
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | 0–10 | 4 | 78 | 95 |
| PCl₅ | 20–25 | 2 | 82 | 92 |
| HCl (gas) | 40–50 | 6 | 65 | 88 |
SOCl₂ offers superior selectivity at lower temperatures, whereas PCl₅ accelerates the reaction but requires rigorous moisture control.
Method B: Direct Electrophilic Chloromethylation
Electrophilic substitution using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids (e.g., ZnCl₂) represents an alternative route. However, this method risks over-chlorination and necessitates careful stoichiometric control.
Esterification and Functional Group Compatibility
The ethyl ester at position 4 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Acid-catalyzed esterification of 5-chloromethyl-3-methylisoxazole-4-carboxylic acid with ethanol, while theoretically viable, is less common due to the instability of the chloromethyl group under acidic conditions. Instead, pre-esterified precursors (e.g., ethyl ethoxymethyleneacetoacetate) are preferred to ensure regiochemical fidelity.
Purification and Impurity Mitigation
The presence of constitutional isomers and dimeric byproducts necessitates multi-stage purification:
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Distillation : Crude ethyl-5-methylisoxazole-4-carboxylate is distilled under reduced pressure (40–50 mmHg) to remove low-boiling impurities.
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Crystallization : The chloromethyl derivative is recrystallized from ethanol/water (3:1 v/v) to achieve >98% purity.
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Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves residual isomers, though this step is rarely required if cyclization is well-controlled.
Table 3: Impact of Purification on Final Product Quality
| Purification Step | Purity Increase (%) | Yield Loss (%) |
|---|---|---|
| Distillation | 85 → 92 | 8 |
| Crystallization | 92 → 98 | 10 |
| Chromatography | 98 → 99.5 | 15 |
Scalability and Industrial Considerations
Large-scale production faces challenges in heat management during exothermic cyclization and halogenation steps. Continuous flow reactors mitigate these issues by enabling precise temperature control and rapid mixing. Pilot-scale trials using the patent-derived method achieved a 72% overall yield at 10 kg/batch, with throughput limited primarily by distillation efficiency .
Chemical Reactions Analysis
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cycloaddition Reactions: Isoxazoles can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides.
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include substituted isoxazoles and their derivatives .
Scientific Research Applications
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are used in the development of drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Isoxazole derivatives are used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Comparison with Similar Isoxazole Carboxylic Acid Esters
Structural and Molecular Variations
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity: The target compound’s chloromethyl group distinguishes it from analogs with simple chloro (e.g., ), amino (), or bulky aryl substituents ().
- Ester Group Impact : Ethyl esters (e.g., ) generally offer better solubility in organic solvents compared to methyl esters (), influencing their utility in synthetic workflows.
- Molecular Weight: Bulky substituents, such as benzyloxycarbonylaminoethyl (), significantly increase molecular weight, affecting pharmacokinetic properties in drug design.
Pharmacological and Industrial Relevance
- Agrochemical Utility : Chlorinated isoxazole esters () may serve as building blocks for herbicides or insecticides, leveraging their stability and reactivity.
Biological Activity
5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features and reactivity have led to various applications, particularly in drug development and enzyme inhibition studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.59 g/mol. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms, along with a chloromethyl group that enhances its reactivity.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C₈H₁₀ClNO₃ | Contains a methyl group at position 3 |
| 5-(Chloromethyl)isoxazole-4-carboxylic acid | C₇H₇ClNO₃ | Lacks the ethyl ester functionality |
| 3-(Chloromethyl)isoxazole-4-carboxylic acid | C₇H₇ClNO₃ | Chloromethyl group at position 3 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulating receptor activities. This compound has shown potential in various biological studies, including:
- Antibacterial Activity : Isoxazole derivatives are known for their antibacterial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : The compound has been utilized in studies involving enzyme inhibition, particularly in the context of metabolic pathways.
- Receptor Binding : Its interaction with receptors can lead to altered signaling pathways, which is crucial for understanding its pharmacological effects.
Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Medicinal Chemistry Applications : Research indicates that isoxazole derivatives, including this compound, are being explored for their potential as anticancer agents and antifungal drugs. Their ability to inhibit specific enzymes involved in cancer metabolism has garnered attention .
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit certain enzymes at millimolar concentrations. For instance, studies on kynurenine aminotransferase (KAT) have shown competitive inhibition, suggesting potential therapeutic applications in neurological disorders .
- Case Studies : A case study involving the synthesis and biological evaluation of related isoxazole compounds revealed that modifications in the isoxazole structure could significantly enhance biological activity. The introduction of various substituents at different positions on the isoxazole ring was found to affect enzyme inhibition potency .
Comparative Analysis
Comparative studies with similar compounds reveal that while many isoxazole derivatives share common properties, the presence of the chloromethyl group in this compound confers unique reactivity and biological activity. For example:
- 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester : Similar in structure but lacks the chloromethyl group, leading to different reactivity patterns.
- 5-Chloromethyl-3-isoxazolecarboxylic acid : While structurally related, it lacks the ethyl ester functionality, which plays a crucial role in its biological activity.
Q & A
Basic Research Questions
Q. How can the synthesis of 5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester be optimized to minimize positional isomer formation?
- Methodological Answer : The general synthesis of 4-isoxazolecarboxylic esters often involves cyclocondensation of primary nitro compounds with enamino esters. For example, using ethyl nitroacetate and a chloromethyl-substituted enamine precursor under reflux in acetic acid can yield the target compound with high regioselectivity . Key steps include:
- Reagent selection : Use nitroalkanes and enamino esters with steric hindrance to favor the desired substitution pattern.
- Temperature control : Maintain reflux conditions (~110°C) to ensure complete cyclization.
- Purification : Recrystallization from ethanol/water mixtures removes impurities and isomers.
- Yield optimization : Adjust molar ratios (e.g., 1:1.1 nitro compound to enamine) to reduce side reactions.
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Determines substituent positions via coupling constants (e.g., J = 2.5 Hz for isoxazole protons) and integration ratios (e.g., ethyl ester triplet at δ 1.3 ppm) .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 244) and fragmentation patterns (e.g., loss of CO₂Et group) .
- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N percentages .
Q. How do the chloromethyl and methyl substituents influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Hydrolytic Stability : The chloromethyl group increases susceptibility to hydrolysis. Store at 4°C in anhydrous solvents (e.g., dry DCM) to prevent degradation .
- Thermal Stability : Methyl groups enhance thermal stability (decomposition >150°C). Avoid prolonged heating above 100°C during synthesis .
- Light Sensitivity : Protect from UV exposure due to the isoxazole ring’s photolability. Use amber vials for long-term storage .
Advanced Research Questions
Q. What strategies can resolve conflicting data on the regiochemistry of substituents in the isoxazole ring?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute regiochemistry by mapping electron density (e.g., distinguishing 3- vs. 5-substitution) .
- NOE NMR Experiments : Detects spatial proximity between substituents (e.g., methyl and chloromethyl groups) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. How can researchers analyze contradictory mechanistic data in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated reagents (e.g., D₂O) to distinguish SN1 vs. SN2 pathways .
- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to test for free-radical mechanisms .
- DFT Calculations : Model transition states to predict preferred reaction pathways (e.g., nucleophilic attack at chloromethyl carbon) .
Q. What in silico methods are effective for predicting the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against glutamate receptor models (e.g., AMPA receptors) to assess binding affinity .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structure with anti-inflammatory activity .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. How can hydrolysis kinetics of the ethyl ester group be systematically studied under varying conditions?
- Methodological Answer :
- pH-Dependent Studies : Hydrolyze the ester in buffered solutions (pH 1–13) and monitor via HPLC .
- Catalyst Screening : Test metal ions (e.g., Zn²⁺) or enzymes (e.g., esterases) for catalytic activity .
- Activation Energy Calculation : Use Arrhenius plots from kinetic data at 25–80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
